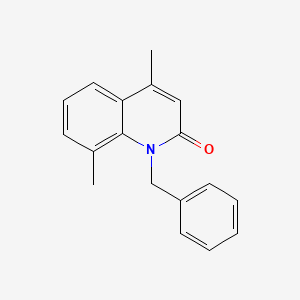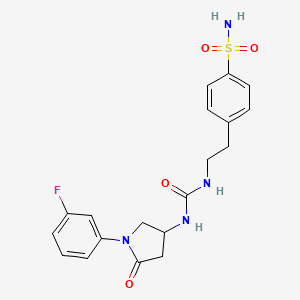![molecular formula C11H15ClN2O3 B2425904 3-(2-氯乙酰基)-8-甲基-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 561002-05-9](/img/structure/B2425904.png)
3-(2-氯乙酰基)-8-甲基-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
货号 B2425904
CAS 编号:
561002-05-9
分子量: 258.7
InChI 键: CHXLSCCLFXBEDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . This compound is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .
Synthesis Analysis
The synthesis of related compounds involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The overall yield of spirotetramat, a related compound, was reported to be 20.4% . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The target compound is obtained by N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .科学研究应用
Necroptosis Inhibition
- Scientific Field: Biomedical Research
- Application Summary: This compound is used as a necroptosis inhibitor. Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . This type of cell death is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
- Methods of Application: The exact methods of application are not specified in the source. However, necroptosis inhibitors are typically used in cell culture experiments to study the mechanisms of programmed cell death .
- Results or Outcomes: The discovery and characterization of necroptosis inhibitors not only accelerate our understanding of the necroptosis signaling pathway but also provide important drug candidates for the treatment of necroptosis-related diseases .
Synthesis of Spirotetramat
- Scientific Field: Organic Chemistry
- Application Summary: This compound is a key intermediate in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .
- Methods of Application: Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Results or Outcomes: The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
Prolyl Hydroxylase Domain Inhibitors
- Scientific Field: Biochemistry
- Application Summary: This compound has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway .
- Methods of Application: The exact methods of application are not specified in the source. However, inhibitors are typically used in biochemical assays to study the mechanisms of protein function .
- Results or Outcomes: The discovery of this inhibitor could accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .
Fluorination of Cyclohexane
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used as a model compound in the study of the effects of fluorination on the structure of cyclohexane .
- Methods of Application: The exact methods of application are not specified in the source. However, such studies typically involve the synthesis of fluorinated compounds followed by structural analysis using techniques such as X-ray crystallography .
- Results or Outcomes: The results of these studies can provide valuable insights into the effects of fluorination on molecular structure, which can have important implications for the design of new materials and drugs .
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor
- Scientific Field: Biochemistry
- Application Summary: This compound has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway .
- Methods of Application: The exact methods of application are not specified in the source. However, inhibitors are typically used in biochemical assays to study the mechanisms of protein function .
- Results or Outcomes: The discovery of this inhibitor could accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .
Fluorination of Cyclohexane
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used as a model compound in the study of the effects of fluorination on the structure of cyclohexane .
- Methods of Application: The exact methods of application are not specified in the source. However, such studies typically involve the synthesis of fluorinated compounds followed by structural analysis using techniques such as X-ray crystallography .
- Results or Outcomes: The results of these studies can provide valuable insights into the effects of fluorination on molecular structure, which can have important implications for the design of new materials and drugs .
属性
IUPAC Name |
3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-7-2-4-11(5-3-7)9(16)14(8(15)6-12)10(17)13-11/h7H,2-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLSCCLFXBEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
561002-05-9 |
Source


|
| Record name | 3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)
![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)
![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)



![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)